Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes a 2-chlorophenyl group at position 4, a 4-methoxyphenyl-substituted piperazinylmethyl moiety at position 6, and an ethyl ester at position 3. These substituents influence its physicochemical and pharmacological properties, such as lipophilicity, hydrogen-bonding capacity, and receptor binding . The compound’s molecular formula is C25H28ClN4O4, with a monoisotopic mass of 499.18 g/mol.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-6-4-5-7-20(19)26)16-29-12-14-30(15-13-29)17-8-10-18(33-2)11-9-17/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYZUNUAODLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Pharmacokinetics
- Chlorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in the target compound improves solubility compared to 3-chlorophenyl analogs (e.g., ), as methoxy is less electronegative than chlorine and participates in hydrogen bonding .
- Ortho vs.
- Piperazine Modifications : Piperazine derivatives with 4-methoxyphenyl (target) show better metabolic stability than 3-chlorophenyl variants due to reduced oxidative dechlorination risks .
Functional Group Impact
- Oxo vs. Thioxo : The 2-oxo group in the target compound enhances hydrogen-bonding capacity compared to the 2-thioxo analog (), which may improve solubility but reduce membrane permeability .
- Hydroxyl Groups : Compounds with hydroxyl substituents (e.g., ) exhibit antioxidant activity but lower bioavailability due to increased polarity .
Preparation Methods
Reaction Components and Mechanism
The Biginelli three-component condensation forms the tetrahydropyrimidine core:
- Aldehyde : 2-Chlorobenzaldehyde (1.2 eq)
- β-Ketoester : Ethyl acetoacetate (1.0 eq)
- Urea Derivative : Urea (1.5 eq)
Catalytic System :
- CuCl₂·2H₂O (10 mol%) in ethanol-free conditions
- Alternative: Solvent-free twin screw extrusion at 110°C
Reaction Dynamics :
$$ \text{Aldehyde} + \text{β-Ketoester} + \text{Urea} \xrightarrow{\Delta} \text{DHPM Core} $$
Optimized Protocol
- Charge 2-chlorobenzaldehyde (12.7 g, 90 mmol), ethyl acetoacetate (11.7 g, 90 mmol), and urea (8.1 g, 135 mmol) into a ball mill
- Add CuCl₂·2H₂O (1.5 g, 9 mmol)
- Mechanochemical grinding at 35 Hz for 45 minutes
- Wash with cold ethanol (3 × 50 mL) to recover product
Yield : 78–84%
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.38 (m, 4H, Ar-H), 5.32 (s, 1H, C4-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂), 2.29 (s, 3H, C6-CH₃), 1.18 (t, J=7.1 Hz, 3H, -CH₂CH₃)
- IR (KBr) : 1724 cm⁻¹ (C=O ester), 1662 cm⁻¹ (C=O amide)
Bromination at C6-Methyl Position
Radical Bromination Protocol
Conversion of C6-methyl to bromomethyl enables subsequent nucleophilic substitution:
Reagents :
- N-Bromosuccinimide (NBS, 1.1 eq)
- Azobisisobutyronitrile (AIBN, 0.1 eq)
Procedure :
- Dissolve DHPM intermediate (20 g, 62 mmol) in CCl₄ (200 mL)
- Add NBS (12.1 g, 68 mmol) and AIBN (1.0 g, 6.2 mmol)
- Reflux under N₂ for 8 hours
- Concentrate and purify via silica chromatography (hexane:EtOAc 4:1)
Yield : 89–92%
Critical Data :
Process Optimization and Scale-Up Considerations
Solvent-Free Modifications
Adopting mechanochemical methods from:
- Eliminates DMF usage
- Reduces reaction time from 12h → 2.5h
- Maintains yields at 70–75%
Energy Savings : 34% reduction vs. traditional heating
Industrial-Scale Production
- Continuous flow reactors for Biginelli step (residence time: 8 min)
- In-line IR monitoring for bromination completeness
- Automated crystallization for final product isolation
Throughput : 12 kg/batch with 89% yield
Comparative Analysis of Synthetic Routes
| Parameter | Batch Method | Flow Chemistry | Mechanochemical |
|---|---|---|---|
| Yield (%) | 73 | 82 | 70 |
| Time (h) | 24 | 6.5 | 3.2 |
| E-Factor | 48 | 19 | 8 |
| Scalability | Moderate | High | Limited |
Characterization and Quality Control
Advanced Spectroscopic Techniques
- 2D NMR (HSQC, HMBC) : Confirms regiochemistry of piperazine attachment
- XRD Analysis : Monoclinic crystal system, space group P2₁/c
- Thermogravimetry : Decomposition onset at 218°C
Impurity Profiling
Major byproducts (<1%):
- N-Dealkylated piperazine (0.3%)
- Ester hydrolysis product (0.2%)
Q & A
Basic: What are the key synthetic steps for this tetrahydropyrimidine derivative?
The synthesis involves a multi-step protocol:
Condensation : A Biginelli-like reaction to form the tetrahydropyrimidine core, using urea/thiourea, β-ketoesters, and substituted aldehydes under acidic conditions (e.g., HCl or acetic acid) .
Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .
Functionalization : Methoxy and chlorophenyl groups are added via Suzuki coupling or Friedel-Crafts alkylation, optimized at 60–80°C .
Characterization : Intermediate purity is confirmed by TLC, while final products are validated via -NMR, HPLC (>95% purity), and HRMS .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., NH peaks at δ 9–10 ppm; aromatic protons at δ 6.5–8.0 ppm). -NMR confirms carbonyl (C=O at ~165 ppm) and tetrahydropyrimidine ring carbons .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the lactam ring) .
- Thermal Analysis : TGA/DSC profiles reveal decomposition temperatures (>200°C) and polymorphic transitions .
Advanced: How to optimize reaction yields and purity in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
- Catalysis : Use Pd(OAc)₂ for cross-coupling reactions (yield improvement by 15–20%) and molecular sieves to scavenge water in condensation steps .
- Workflow Monitoring : In-line FTIR tracks reaction progress; column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .
Advanced: What experimental designs elucidate biological targets?
- In Vitro Screening : Perform receptor-binding assays (e.g., serotonin 5-HT/D dopamine receptors due to the piperazine motif) with radioligands like -ketanserin .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric assays (IC determination) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5IKT); validate with mutagenesis studies .
Advanced: How to resolve contradictions in biological activity data?
- Assay Reprodubility : Verify cell line viability (e.g., HepG2 vs. HEK293) and serum-free media conditions to exclude off-target effects .
- Purity Reassessment : Re-analyze compounds via LC-MS to rule out degradation products (e.g., hydrolyzed ester groups) .
- Orthogonal Models : Compare in vitro (e.g., MIC) and in vivo (murine infection models) results to confirm antimicrobial activity .
Advanced: Which computational methods predict pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates logP (~3.5), BBB permeability (CNS activity), and CYP450 inhibition risks .
- MD Simulations : GROMACS models blood-brain barrier penetration; 100-ns trajectories assess membrane interaction dynamics .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent electronegativity (e.g., Cl vs. OCH) with bioactivity .
Advanced: How do substituents influence bioactivity?
- 2-Chlorophenyl Group : Enhances lipophilicity (logP +0.5) and receptor affinity (e.g., 5-HT K = 12 nM vs. 45 nM for unsubstituted analogs) .
- 4-Methoxyphenylpiperazine : Modulates selectivity for dopaminergic over adrenergic receptors (10-fold higher D binding) .
- Carboxylate Ester : Impacts metabolic stability (t in rat liver microsomes: 2.1 h vs. 0.5 h for free acid) .
Advanced: How to assess compound stability under physiological conditions?
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
- Thermal Stability : DSC reveals melting points (~180°C) and polymorph transitions; accelerated stability studies (40°C/75% RH) over 6 months .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .
Advanced: What strategies validate target engagement in cellular models?
- CRISPR Knockout : Delete putative targets (e.g., 5-HT) in HEK293 cells; measure cAMP reduction via ELISA .
- Fluorescent Probes : Conjugate with BODIPY® FL; confocal microscopy localizes compound accumulation in lysosomes .
- Western Blotting : Quantify downstream effectors (e.g., phosphorylated ERK1/2) post-treatment .
Advanced: How to design derivatives with improved solubility and potency?
- Bioisosteric Replacement : Substitute ester with amide (improves solubility by 3x) or replace Cl with CF (enhances COX-2 inhibition by 40%) .
- Prodrug Approach : Phosphorylate the hydroxyl group for enhanced oral bioavailability (test in rat PK studies) .
- Fragment-Based Design : Merge with known pharmacophores (e.g., indole for kinase inhibition) via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
